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Compound of Interest

Compound Name: Egfr-IN-51

Cat. No.: B15565391 Get Quote

Disclaimer: Extensive searches for a specific compound designated "Egfr-IN-51" across

chemical databases and scientific literature did not yield any identifiable information. This

designation may be an internal, non-public identifier, or a novel compound not yet described in

publicly accessible resources.

In lieu of specific data for "Egfr-IN-51," this guide provides a comprehensive technical overview

of a well-characterized, first-generation EGFR inhibitor, Gefitinib (Iressa®), to serve as an

illustrative example for researchers, scientists, and drug development professionals. The

methodologies, data presentation, and visualizations provided herein are representative of the

information required for a thorough understanding of a targeted kinase inhibitor.

Chemical Structure and Properties of Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

[1][2] It belongs to the quinazoline class of compounds and functions by competitively binding

to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation

and the subsequent downstream signaling cascades.[3][4]

Table 1: Physicochemical Properties of Gefitinib
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Property Value

IUPAC Name
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-

morpholin-4-ylpropoxy)quinazolin-4-amine

Molecular Formula C₂₂H₂₄ClFN₄O₃

Molecular Weight 446.9 g/mol

CAS Number 184475-35-2

Melting Point 194-198 °C

Solubility Soluble in DMSO

Canonical SMILES
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(

C=C3)F)Cl)OCCN4CCOCC4

InChI Key IRZPVVFRQGJEJC-UHFFFAOYSA-N

Mechanism of Action and Signaling Pathway
Gefitinib targets the tyrosine kinase domain of EGFR, which is a member of the ErbB family of

receptors.[1] Ligand binding to EGFR promotes receptor dimerization and subsequent

autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation

initiates downstream signaling pathways that are crucial for cell proliferation, survival, and

metastasis. Gefitinib's inhibition of this initial phosphorylation step effectively blocks these

oncogenic signals.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by

Gefitinib.
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EGFR signaling pathway and Gefitinib's point of inhibition.

Experimental Protocols
The evaluation of an EGFR inhibitor like Gefitinib involves a series of in vitro and in vivo

experiments to determine its potency, selectivity, and efficacy.

In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound

against the EGFR tyrosine kinase.

Methodology:

Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide

substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, and the test compound (Gefitinib).

Procedure:

The test compound is serially diluted in DMSO.

The EGFR enzyme, peptide substrate, and the test compound are incubated in the kinase

buffer.

The kinase reaction is initiated by the addition of ATP.
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The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done using various methods, such as radioisotope incorporation (³²P-ATP) or

antibody-based detection (e.g., ELISA with an anti-phosphotyrosine antibody).

Data Analysis: The percentage of inhibition is calculated for each concentration of the test

compound. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Table 2: In Vitro Kinase Inhibitory Activity of Gefitinib

Kinase IC₅₀ (nM)

EGFR (wild-type) 2-37

ErbB2 (HER2) >1000

Note: IC₅₀ values can vary depending on the specific assay conditions.

Cell-Based Proliferation Assay
Objective: To assess the effect of the compound on the proliferation of cancer cell lines that are

dependent on EGFR signaling.

Methodology:

Cell Lines: EGFR-dependent human cancer cell lines (e.g., A431, which overexpresses wild-

type EGFR).

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with various concentrations of the test compound.

The plates are incubated for a period of time (e.g., 72 hours).
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Cell viability is assessed using a suitable method, such as the MTS or MTT assay, which

measures mitochondrial metabolic activity.

Data Analysis: The absorbance readings are converted to percentage of cell viability relative

to untreated controls. The GI₅₀ (concentration for 50% of maximal inhibition of cell

proliferation) is calculated from the dose-response curve.

Below is a diagram illustrating a typical workflow for a cell-based proliferation assay.
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Workflow for a cell-based proliferation assay.

Conclusion
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This technical guide on Gefitinib provides a framework for the type of in-depth information

required for the comprehensive evaluation of a targeted anticancer agent. While the specific

details for "Egfr-IN-51" remain elusive, the principles of characterizing its chemical properties,

understanding its mechanism of action, and detailing the experimental protocols for its

evaluation would follow a similar structure. For researchers and drug development

professionals, a thorough compilation of such data is essential for advancing novel

therapeutics from the laboratory to clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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